

2-Amino-5,6-dimethylbenzimidazole chemical properties

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Compound of Interest

Compound Name:	2-Amino-5,6-dimethylbenzimidazole
Cat. No.:	B145704

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An In-depth Technical Guide to **2-Amino-5,6-dimethylbenzimidazole**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Amino-5,6-dimethylbenzimidazole**, a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. We will delve into its core chemical properties, outline a robust synthesis protocol, explore its spectroscopic signature, and discuss its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this versatile molecule.

Core Physicochemical & Structural Properties

2-Amino-5,6-dimethylbenzimidazole, with the CAS Registry Number 29096-75-1, is an aromatic organic compound featuring a benzene ring fused to an imidazole ring.^{[1][2][3][4]} The presence of two methyl groups on the benzene ring and an amino group on the imidazole moiety defines its unique reactivity and biological potential.^[5] The molecule typically appears as a tan or brown crystalline powder.^{[3][6]}

The structural arrangement, particularly the electron-rich nitrogen heterocycle, allows for diverse weak interactions, such as hydrogen bonding and π - π stacking.^{[7][8]} This makes it an excellent scaffold for binding to a wide array of therapeutic targets.^{[7][8]}

Table 1: Physicochemical Properties of **2-Amino-5,6-dimethylbenzimidazole**

Property	Value	Source(s)
CAS Number	29096-75-1	[1][2][3][4][6]
Molecular Formula	C ₉ H ₁₁ N ₃	[1][3][4][6][9]
Molecular Weight	161.20 g/mol	[1][3][6][9]
Appearance	Tan or brown crystal or powder	[3][6]
Melting Point	220-223 °C (with decomposition)	[3][6][10]
Boiling Point	389.3±45.0 °C (Predicted)	[10]
pKa	11.47±0.10 (Predicted)	[10]
logP (Octanol/Water)	1.280 (Crippen Method)	[9]
Storage	Room Temperature, under inert gas	[6][10]
SMILES	Cc1cc2nc(N)[nH]c2cc1C	[3][9]
InChI Key	YPFQISHSXCFZMU- UHFFFAOYSA-N	[1][3][5][9]

Synthesis Protocol: A Validated Approach

The synthesis of 2-aminobenzimidazoles is a cornerstone reaction in medicinal chemistry. A common and reliable method involves the condensation of an o-phenylenediamine derivative with cyanogen bromide. This protocol details the synthesis of the title compound from 4,5-dimethyl-1,2-phenylenediamine.

Causality in Experimental Design: The choice of 4,5-dimethyl-1,2-phenylenediamine as the precursor directly provides the desired 5,6-dimethyl substitution pattern on the final benzimidazole core. Cyanogen bromide serves as an efficient electrophilic source of the "C-N" unit required to form the 2-amino-imidazole ring. The reaction is typically performed in an

aqueous or alcoholic medium to facilitate the solubility of the diamine salt and manage the reaction exotherm.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethylbenzimidazole

Materials:

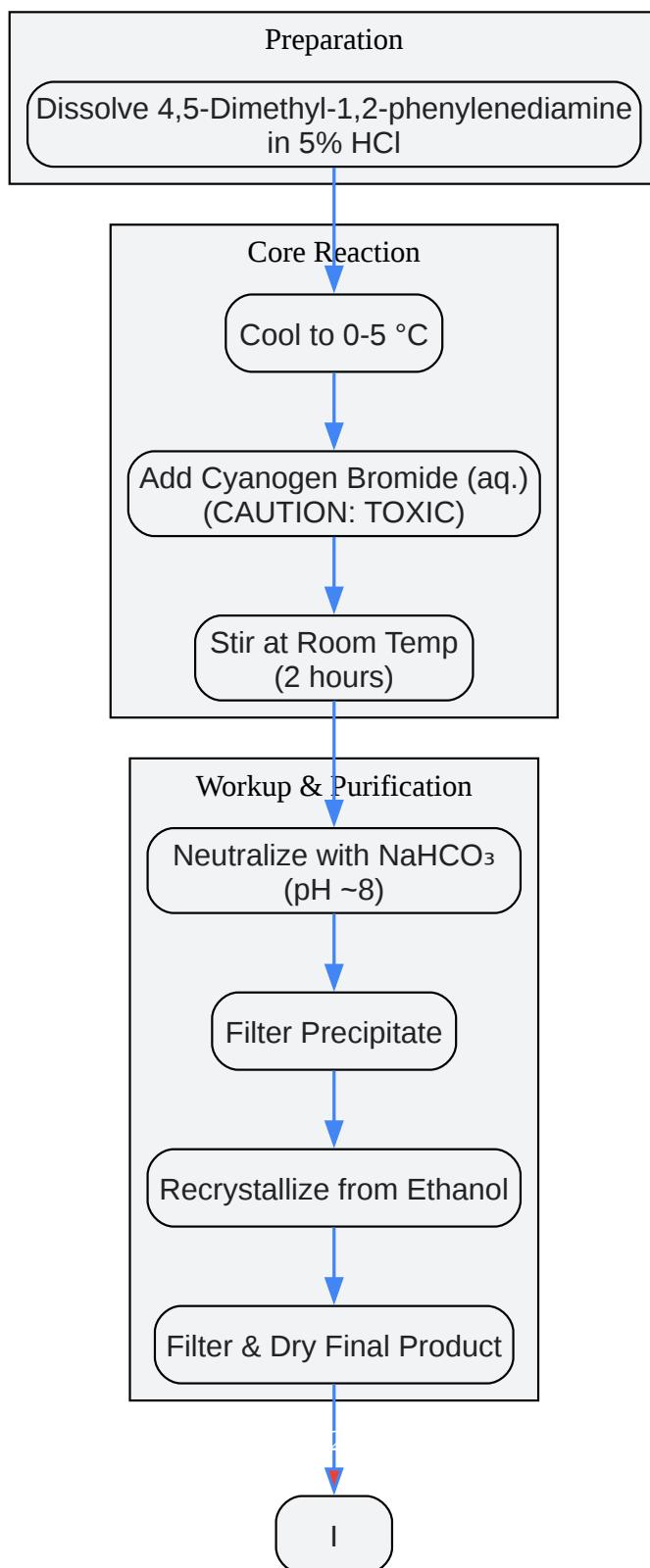
- 4,5-Dimethyl-1,2-phenylenediamine
- Cyanogen bromide (CNBr) - Caution: Highly Toxic
- Sodium bicarbonate (NaHCO₃)
- Ethanol
- Deionized Water
- Hydrochloric Acid (HCl)

Procedure:

- **Dissolution of Starting Material:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of 5% aqueous hydrochloric acid. Stir until a clear solution is obtained. This step protonates the diamine, increasing its solubility and activating it for the subsequent reaction.
- **Reaction with Cyanogen Bromide:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 8.5 g of cyanogen bromide in 50 mL of water dropwise over 30 minutes. Perform this step in a well-ventilated fume hood as CNBr is volatile and toxic. The cyanamide intermediate formed *in situ* will cyclize. Maintain the temperature below 10 °C throughout the addition.
- **Neutralization and Precipitation:** After the addition is complete, continue stirring the mixture at room temperature for 2 hours. Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH reaches ~8. This step deprotonates the

benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility.

- Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
- Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C for 4 hours. The final product should be a tan or brown crystalline powder.



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Caption: Synthesis workflow for **2-Amino-5,6-dimethylbenzimidazole**.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data outlines the expected spectroscopic characteristics for **2-Amino-5,6-dimethylbenzimidazole** based on its functional groups and structural analysis principles.[\[11\]](#) Experimental spectra are available in public databases for comparison.[\[1\]](#)[\[12\]](#)[\[13\]](#)

¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[14\]](#) The symmetry of the molecule simplifies the aromatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus	Predicted Chemical Shift (δ , ppm)	Description
¹ H NMR	~6.8	Singlet, 2H (Aromatic C4-H, C7-H)
	~6.2	Broad Singlet, 2H (Amine - NH ₂)
	~2.2	Singlet, 6H (Methyl -CH ₃)
¹³ C NMR	~155	Imidazole C2 (attached to - NH ₂)
	~130	Aromatic C5, C6 (attached to - CH ₃)
	~128	Aromatic C3a, C7a (ring fusion)
	~112	Aromatic C4, C7
	~20	Methyl -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium, Sharp (doublet)
N-H Stretch (Imidazole)	3100 - 3300	Broad, Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=N Stretch (Imidazole)	1620 - 1650	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely show a strong molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

Ionization Mode	Predicted m/z	Species
ESI+	162.10	[M+H] ⁺
ESI+	184.08	[M+Na] ⁺
EI	161	[M] ⁺ •

Reactivity, Research, and Applications

2-Amino-5,6-dimethylbenzimidazole is a highly versatile building block, primarily due to the reactivity of its 2-amino group and its structural similarity to biological purines.^{[5][6]} This has led to its widespread use in several key areas of research and development.^{[8][15]}

Pharmaceutical Development

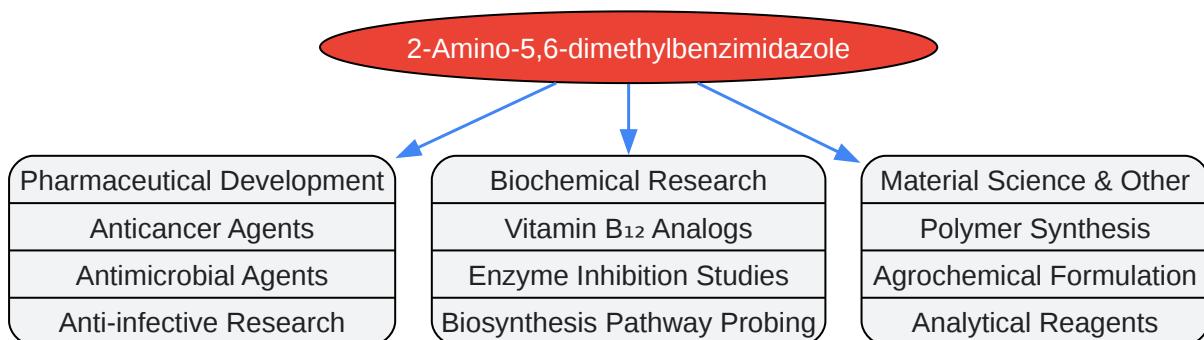
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[7][8]} **2-Amino-5,6-dimethylbenzimidazole** serves as a crucial starting material or intermediate in the synthesis of more complex bioactive molecules.^[6]

- **Antimicrobial & Antioxidant Agents:** The amino group can be readily acylated by coupling with various carboxylic acids. A study demonstrated that coupling this moiety with heterocyclic aromatic carboxylic acids and fatty acids yielded compounds with promising antimicrobial and antioxidant activities.^[16]
- **Anticancer & Anti-infective Research:** It is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.^[6] Its structural core is explored for the development of agents like PARP inhibitors.^[7]

Biochemical Research & Vitamin B₁₂

Perhaps its most notable role is its connection to cobalamin (Vitamin B₁₂). The 5,6-dimethylbenzimidazole (DMB) moiety, which lacks the 2-amino group, serves as the "lower ligand" to the central cobalt atom in Vitamin B₁₂.^{[17][18][19]}

- **Biosynthesis Studies:** Research into the anaerobic biosynthesis of DMB has identified the enzymatic pathways that construct this vital component.^{[17][18]} **2-Amino-5,6-dimethylbenzimidazole** itself has been used in the chemical synthesis and labeling of Vitamin B₁₂ analogs for research purposes.^[20]
- **Enzyme Inhibition:** Its structural similarity to flavin cofactors has been shown to cause an antagonistic effect on certain flavoenzymes, making it a tool for studying metabolic pathways.^[21]



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Caption: Key application areas of **2-Amino-5,6-dimethylbenzimidazole**.

Safety & Handling

As a laboratory chemical, **2-Amino-5,6-dimethylbenzimidazole** should be handled with appropriate care. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[22]

- **Handling:** Use in a well-ventilated fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22]
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[22]
- **Storage:** Store in a tightly sealed container at room temperature, preferably under an inert atmosphere like argon or nitrogen.[6][10]

Conclusion

2-Amino-5,6-dimethylbenzimidazole is more than a simple chemical intermediate; it is a versatile scaffold with significant proven value and future potential. Its robust synthesis, well-defined chemical properties, and diverse reactivity make it an indispensable tool for researchers in drug discovery, biochemistry, and material science. Understanding its core characteristics, as detailed in this guide, is the first step toward leveraging its full potential in developing novel solutions to complex scientific challenges.

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